Compound Description: This compound served as the starting point for developing casein kinase (CK) 1 inhibitors. Researchers aimed to improve its selectivity for CK1δ by introducing chiral iminosugar scaffolds at the C5 position of the isoxazole ring. []
Relevance: This compound shares the 3-(4-fluorophenyl)-5-isoxazolyl core with 3-ethyl-5-(1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole. The primary difference lies in the substituent at the C5 position: isopropyl in the related compound versus a pyrrolidinyl-isoxazole group in the target compound. []
C5‐Iminosugar Modified Analogs of 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole
Compound Description: These analogs represent a series of compounds where chiral iminosugar scaffolds were attached to the C5 position of the isoxazole ring of compound 1. The aim was to enhance inhibitor affinity and selectivity for CK1δ by promoting binding interactions with the ribose pocket/solvent-open area of the ATP binding pocket. []
Relevance: These analogs share the 3-(4-fluorophenyl)-5-isoxazolyl core with 3-ethyl-5-(1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole. The difference lies in the substituent at the C5 position, where various chiral iminosugar scaffolds are present in the analogs, compared to the pyrrolidinyl-isoxazole group in the target compound. []
Compound Description: This unsymmetrical diarylethene exhibits photochromism, changing from colorless to yellow upon UV irradiation in both solution and PMMA films. It also possesses good thermal stability and fluorescence properties. []
Relevance: This compound features an isoxazole ring, a key structural component also found in 3-ethyl-5-(1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole. While the target compound features two isoxazole rings and a pyrrolidinyl linker, this related compound has a single isoxazole unit linked to a benzofuranyl group through a perfluorocyclopentene bridge. []
Compound Description: This compound features an isoxazole ring attached to a 1,3-dioxanyl ring in the axial position. The two rings are rotated about the connecting bond, presenting neither the methyl nor ethoxycarbonyl substituents on the isoxazole toward the dioxanyl chair. []
Relevance: This compound shares the isoxazole ring motif with 3-ethyl-5-(1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole. The key structural difference lies in the absence of the second isoxazole ring and the pyrrolidinyl linker in this related compound, replaced by a 1,3-dioxanyl ring. []
Compound Description: This series of compounds was synthesized by coupling isoxazole and pyrimidine moieties. The goal was to produce biheterocyclic compounds with enhanced biological activity. []
Substituted methyl/phenyl-[3-(3-methyl-5-styryl-isoxazol-4-yl)-4-phenyl-3H-thiazol-2-ylidene]amines (11), Substituted methyl/phenyl-[3-(3-methyl-5-styryl-isoxazol-4-yl)-thiazolidin-2-ylidene]amines (7), and Substituted 2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-thiazolidin-4-ones (3)
Compound Description: These series of compounds were synthesized as part of a study focusing on the synthesis and antimicrobial activity of isoxazolylpyrazolo[3,4-d]thiazoles and isoxazolylthiazoles. []
Compound Description: This compound is a pyrimidine derivative formed by condensing 4,6-dimethylpyrimidine 1-oxide with 5-amino-3-methyl-isoxazole. []
Isoxazole-Based Compounds as PfPKG Inhibitors
Compound Description: These compounds represent a series of structurally novel isoxazole-based inhibitors of P. falciparum cGMP-dependent protein kinase (PfPKG), a potential antimalarial drug target. []
Relevance: These compounds share the isoxazole ring structure with 3-ethyl-5-(1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole. While the target compound features two isoxazole units linked by a pyrrolidinyl group, these related compounds contain a single isoxazole unit attached to a variety of other structural motifs for PfPKG inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.